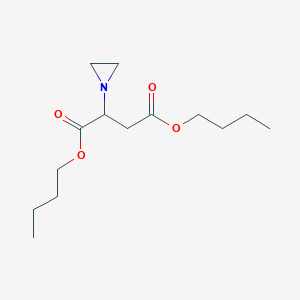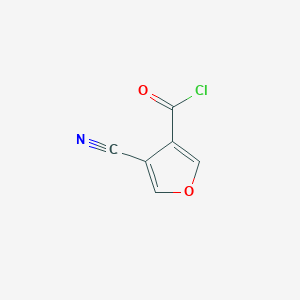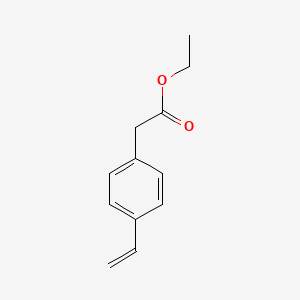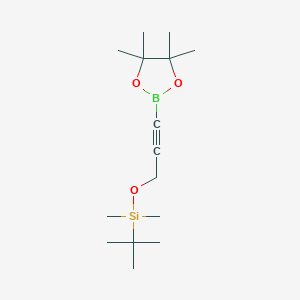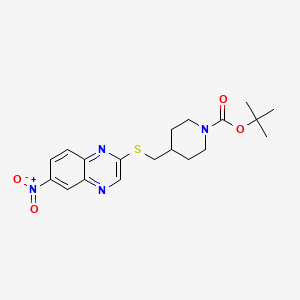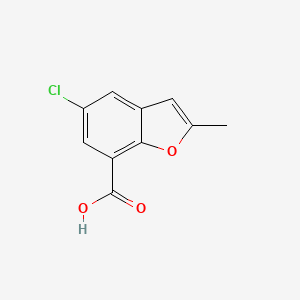
2-Chloro-1-cyclohexylbut-3-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-cyclohexylbut-3-en-1-one is an organic compound with the molecular formula C10H15ClO It is a chlorinated derivative of cyclohexylbutenone, characterized by the presence of a chlorine atom at the second position and a cyclohexyl group attached to the butenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclohexylbut-3-en-1-one typically involves the chlorination of 1-cyclohexylbut-3-en-1-one. One common method is the reaction of 1-cyclohexylbut-3-en-1-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C6H11CH2CH=CHCOCH3+SOCl2→C6H11CH2CH=CHCOCH2Cl+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and alternative chlorinating agents may be explored to improve efficiency and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-cyclohexylbut-3-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-cyclohexylbut-3-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-cyclohexylbut-3-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-3-buten-2-one: A structurally similar compound with a chlorine atom at a different position.
Cyclohexylbutenone: The non-chlorinated parent compound.
Chlorocyclohexane: A simpler chlorinated cyclohexane derivative.
Uniqueness
2-Chloro-1-cyclohexylbut-3-en-1-one is unique due to the presence of both a cyclohexyl group and a chlorine atom on the butenone backbone. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Eigenschaften
CAS-Nummer |
77131-93-2 |
|---|---|
Molekularformel |
C10H15ClO |
Molekulargewicht |
186.68 g/mol |
IUPAC-Name |
2-chloro-1-cyclohexylbut-3-en-1-one |
InChI |
InChI=1S/C10H15ClO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h2,8-9H,1,3-7H2 |
InChI-Schlüssel |
CKDFSEHAQMKOML-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C(=O)C1CCCCC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


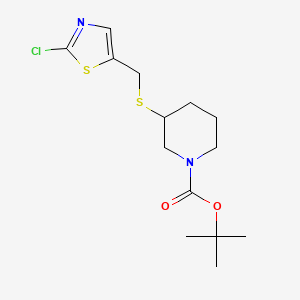
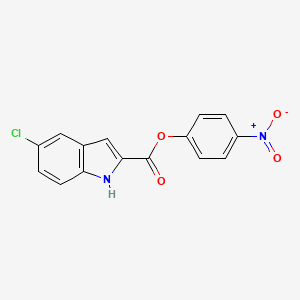
![[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate](/img/structure/B13968193.png)
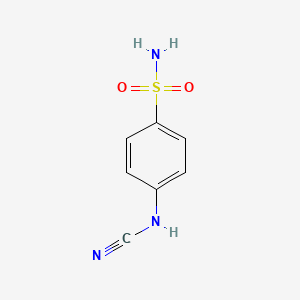
![2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13968204.png)
![1-[2-(Methylamino)ethyl]piperazine-2,3-dione](/img/structure/B13968212.png)
![5H-pyrimido[5,4-e][1,4]diazepine](/img/structure/B13968223.png)
